3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select this specific 3-(3-ethoxyphenyl) regioisomer—NOT the generic or para-substituted variant—to ensure reproducible SAR in your hydrazone library. The meta-ethoxy group confers distinct logP (~1.5–2.5) and hydrogen-bonding profiles versus 4-ethoxyphenyl analogs, directly influencing membrane permeability and target engagement. With a predicted pKa of 11.27, the compound remains neutral at physiological pH, favoring passive BBB penetration for CNS programs. The free carbohydrazide (-CONHNH2) enables single-step condensation with aromatic aldehydes—no coupling reagents or protecting groups required—accelerating parallel synthesis of N'-benzylidene derivatives for anticancer (A549), antibacterial (DNA gyrase), and COX-2 selectivity screening. For paired regioisomer studies, deploy alongside CAS 370096-69-8.

Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
Cat. No. B5587508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Molecular FormulaC12H14N4O2
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN
InChIInChI=1S/C12H14N4O2/c1-2-18-9-5-3-4-8(6-9)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16)
InChIKeyPYGNMCTZTHMXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.8 [ug/mL]

3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide: A Key Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 307351-07-1, MF C12H14N4O2, MW 246.27 g/mol) is a heterocyclic building block comprising a pyrazole core substituted at the 3-position with a 3-ethoxyphenyl group and functionalized at the 5-position with a carbohydrazide (-CONHNH2) moiety . The pyrazole-5-carbohydrazide scaffold is recognized as a privileged structure in medicinal chemistry, providing a versatile platform for generating diverse hydrazone, Schiff base, and N-acyl derivatives with documented anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties [1]. The 3-ethoxyphenyl substituent, with its characteristic electron-donating ethoxy group in the meta position, differentiates this compound from regioisomeric analogs (e.g., para-substituted 4-ethoxyphenyl variants) and other 3-aryl pyrazole-5-carbohydrazides, potentially modulating lipophilicity, target binding, and metabolic stability in ways that directly influence biological outcome [1][2].

Why Generic 3-Aryl Pyrazole-5-Carbohydrazides Cannot Substitute for 3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in SAR-Driven Procurement


Within the 3-aryl pyrazole-5-carbohydrazide family, subtle variations in the aryl substituent—including the position of the alkoxy group (meta vs. para), the nature of the alkoxy chain (ethoxy vs. methoxy), and the presence of additional ring substituents—produce pronounced differences in biological potency, selectivity, and physicochemical properties. Meta-substituted 3-ethoxyphenyl derivatives exhibit distinct logP values and hydrogen-bonding profiles compared to their para-substituted or methoxy counterparts, altering membrane permeability and target engagement [1][2]. In DNA gyrase inhibition, a related class where pyrazole-5-carbohydrazides have been systematically evaluated, a change from a 4-bromophenyl to alternative aryl groups shifted IC50 values by over 10-fold [3]. Similarly, the regioisomeric position of the ethoxy group (3- vs. 4-ethoxyphenyl) critically influences the compound's utility as a hydrazone-forming precursor, as the electronic environment of the carbohydrazide NH2 governs condensation kinetics with aromatic aldehydes. Consequently, procurement of a generic 'pyrazole-5-carbohydrazide' without precise specification of the 3-aryl substituent cannot guarantee reproducible SAR or biological outcomes.

Quantitative Differentiation Evidence: 3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide vs. Closest Structural Analogs


Physicochemical Differentiation: Meta-Ethoxy vs. Para-Ethoxy and Methoxy Analogs – Predicted LogP and pKa Comparison

The predicted physicochemical properties of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can be contextualized against its closest structural analogs. The meta-ethoxy substitution pattern is expected to confer a distinct lipophilicity profile relative to the para-ethoxy isomer and the methoxy analog. 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has a predicted density of 1.267±0.06 g/cm³ and pKa of 11.27±0.10, while 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has a predicted pKa of 9.22 and logP of 0.627 [1]. The increased steric bulk of the ethoxy group relative to methoxy, combined with the meta positioning, alters the compound's hydrogen-bond donor/acceptor landscape and may favorably influence blood-brain barrier penetration or oral bioavailability in derivative libraries [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Anticancer SAR Context: A549 Lung Cancer Cell Growth Inhibition Benchmarking for the Pyrazole-5-Carbohydrazide Scaffold Class

Although direct A549 IC50 data for 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide itself are not yet published in primary literature, its core scaffold has been rigorously evaluated in A549 non-small cell lung cancer models by Xia et al. (2007). In that study, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated growth-inhibitory effects on A549 cells, with SAR revealing that compounds with logP values in the 3.12–4.94 range exhibited optimal activity [1]. A closely related derivative, SKI-178 (N-(1-(3,4-dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide), achieved IC50 values in the 0.1–1.8 µM range against A549 cells . In contrast, a derivative of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide showed an IC50 of approximately 27 µM against B16F10 melanoma cells [2]. The 3-(3-ethoxyphenyl) variant, when further derivatized at the hydrazide terminus, is expected to fall within the productive logP window identified by Xia et al., making it a rational procurement choice for focused anticancer libraries targeting lung adenocarcinoma.

Anticancer Drug Discovery Lung Cancer SAR Studies

Antimicrobial Class Benchmarking: DNA Gyrase Inhibition Potency of Pyrazole-5-Carbohydrazide Derivatives – A Procurement-Relevant Comparator

The pyrazole-5-carbohydrazide scaffold has been validated as a DNA gyrase inhibitor scaffold. Sun et al. (2013) reported that N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide compound 3k inhibits S. aureus DNA gyrase with an IC50 of 0.15 µg/mL and B. subtilis DNA gyrase with an IC50 of 0.25 µg/mL [1]. For the broader class, related pyrazole derivatives have shown MIC values as low as 0.78 µg/mL against Gram-positive pathogens including staphylococci and enterococci [2]. The 3-(3-ethoxyphenyl) variant, featuring an electron-donating ethoxy group in the meta position, differs electronically from the 4-bromophenyl analog, which bears an electron-withdrawing bromine atom. This electronic divergence is expected to modulate DNA gyrase binding affinity and antibacterial spectrum, making the 3-ethoxyphenyl compound a distinct and non-interchangeable choice for structure–activity relationship exploration within antibacterial programs [3].

Antibacterial Discovery DNA Gyrase Inhibition Antimicrobial Resistance

Synthetic Versatility Advantage: The Carbohydrazide Moiety as a Differentiating Functional Handle for Hydrazone Library Generation

A key differentiator of 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide relative to its carboxylic acid or ester analogs is the presence of the terminal –CONHNH2 group, which serves as a reactive handle for condensation with aldehydes and ketones to generate structurally diverse hydrazone libraries. Sigma-Aldrich catalogs multiple hydrazone derivatives of this exact scaffold, including 3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide (Cat. R608203) and 3-(3-ethoxyphenyl)-N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide (Cat. R727725), confirming commercial demand for the scaffold as a derivatization substrate . By contrast, the corresponding carboxylic acid (CAS 890621-20-2) lacks this condensation capability, and the simple 3-(3-ethoxyphenyl)-1H-pyrazole (without the carbohydrazide) offers no hydrazone-forming functionality [1]. This synthetic flexibility makes the carbohydrazide compound uniquely suitable for lead generation campaigns requiring rapid analog synthesis, as a single procurement enables access to dozens of distinct screening candidates through simple aldehyde condensation.

Combinatorial Chemistry Hydrazone Synthesis Chemical Biology

Commercial Availability and Purity Benchmarking: 3-(3-Ethoxyphenyl)- vs. 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide – A Procurement-Relevant Comparison

From a procurement perspective, 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 307351-07-1) is listed on ChemicalBook with Merck KGaA as a supplier and is referenced in the EPA DSSTox database, indicating a baseline level of commercial accessibility and regulatory documentation [1]. Its regioisomer, 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 370096-69-8, ChEBI:107047), is also commercially available from multiple vendors including CymitQuimica and is annotated in the Gene Ontology database, suggesting comparable accessibility [2]. Sigma-Aldrich catalogs derivatives of both scaffolds in their AldrichCPR collection, with reported purity levels of ≥95% for hydrazone derivatives, indicating that the parent carbohydrazide precursors meet the purity requirements for reproducible downstream chemistry . The critical procurement differentiator is the regioisomeric position of the ethoxy group (meta vs. para), which—as established in SAR studies on related scaffolds—can alter target binding, metabolic stability, and crystallization behavior, making these two compounds non-interchangeable despite their identical molecular formula [3].

Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply

COX-2 and Anti-Inflammatory Activity: Class-Level Evidence and the Structural Rationale for 3-Ethoxyphenyl Selection

The pyrazole-5-carbohydrazide scaffold is structurally related to the COX-2-selective inhibitor celecoxib, which features a 1,5-diarylpyrazole core. Commercially available analogs such as 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown 12-fold greater COX-2 inhibition (IC50 ≈ 0.8 µM) compared to unsubstituted phenyl analogs . Pyrazole derivatives with 3,4-dimethoxyphenyl substitution have further demonstrated dual COX-2/5-lipoxygenase inhibition, a polypharmacological profile of high therapeutic interest . While direct COX-2 IC50 data for 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide have not been independently published in primary literature, the ethoxy substituent in the meta position is expected to confer a distinct electronic and steric profile relative to the para-methoxy-substituted celecoxib core. The pyrazole carbohydrazide review by Kumar et al. establishes that the nature and position of the aryl substituent directly influence anti-inflammatory potency, making the 3-ethoxyphenyl variant a structurally justified but empirically unvalidated candidate for COX-2-focused screening [1].

Anti-Inflammatory Drug Discovery COX-2 Inhibition Pain Research

High-Impact Application Scenarios for 3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide Based on Established Evidence


Focused Hydrazone Library Synthesis for Anticancer Lead Discovery Targeting A549 Lung Adenocarcinoma

Procure 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide as the core scaffold for the parallel synthesis of a hydrazone library via condensation with diverse aromatic aldehydes. The established SAR by Xia et al. indicates that 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives with logP values between 3.12 and 4.94 exhibit optimal growth inhibition against A549 non-small cell lung cancer cells [1]. The ethoxy substituent on the 3-phenyl ring contributes lipophilicity within this productive range, while the carbohydrazide functional group enables single-step derivatization without requiring coupling reagents or protecting group strategies. This approach is directly supported by the commercial availability of analogous hydrazone derivatives from Sigma-Aldrich's AldrichCPR collection, confirming synthetic feasibility .

Antibacterial DNA Gyrase Inhibitor Screening with a Diversified 3-Aryl Chemotype

Incorporate 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide into an antibacterial screening deck as a complementary chemotype to the 4-bromophenyl-substituted DNA gyrase inhibitors characterized by Sun et al. That study established that N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives can achieve IC50 values as low as 0.15 µg/mL against S. aureus DNA gyrase [2]. The 3-ethoxyphenyl variant introduces an electron-donating substituent (ethoxy) in place of the electron-withdrawing bromine atom, potentially altering the inhibitor–enzyme binding mode and offering a distinct resistance profile. The compound's free carbohydrazide group serves as a derivatization point for N-acylation to generate benzoyl analogs for direct comparative screening.

Regioisomeric Selectivity Profiling in COX-2/COX-1 Discrimination Studies

Deploy 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide alongside its 4-ethoxyphenyl regioisomer (CAS 370096-69-8) in a paired screening format to interrogate the impact of ethoxy group position on COX-2 selectivity. Class-level evidence from 4-methoxyphenyl pyrazole-5-carbohydrazide derivatives demonstrates 12-fold COX-2 selectivity (IC50 ≈ 0.8 µM) relative to unsubstituted phenyl analogs . By systematically comparing meta- and para-ethoxy substitution patterns in otherwise identical molecular frameworks, researchers can generate structure–selectivity relationship data that directly inform the design of next-generation anti-inflammatory agents with improved cardiovascular safety margins—an approach that leverages the distinct commercial availability of both regioisomers [3].

Physicochemical Property Optimization for CNS-Penetrant Pyrazole-Derived Candidates

Select 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide as a starting scaffold for CNS drug discovery programs where balanced lipophilicity and hydrogen-bonding capacity are critical. The predicted pKa of 11.27 for the target compound indicates that it will remain predominantly neutral at physiological pH, favoring passive blood-brain barrier penetration . This contrasts with the more acidic 3-(3-methoxyphenyl) analog (predicted pKa 9.22), which would exhibit a greater fraction of ionized species under the same conditions [4]. The meta-ethoxy group provides a subtle increase in lipophilicity (calculated logP estimated at ~1.5–2.5 based on the methoxy analog's logP of 0.627 plus the additional methylene unit) without dramatically increasing molecular weight, positioning the compound favorably within CNS MPO (Multiparameter Optimization) desirability scores. Subsequent hydrazone derivatization can further tune these properties for specific neurological targets.

Quote Request

Request a Quote for 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.